LY379268

Descripción

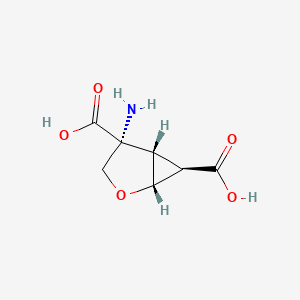

Structure

3D Structure

Propiedades

IUPAC Name |

(1R,4R,5S,6R)-4-amino-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO5/c8-7(6(11)12)1-13-4-2(3(4)7)5(9)10/h2-4H,1,8H2,(H,9,10)(H,11,12)/t2-,3-,4+,7+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YASVRZWVUGJELU-MDASVERJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2C(C2O1)C(=O)O)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@]([C@@H]2[C@H]([C@@H]2O1)C(=O)O)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90436637 | |

| Record name | (1R,4R,5S,6R)-4-Amino-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90436637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

191471-52-0 | |

| Record name | (1R,4R,5S,6R)-4-Amino-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=191471-52-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | LY-379268 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0191471520 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1R,4R,5S,6R)-4-Amino-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90436637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LY-379268 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S96JF4J697 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Binding Affinity and Signaling of LY379268 at mGluR2 and mGluR3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of the selective group II metabotropic glutamate receptor (mGluR) agonist, LY379268, for its primary targets, mGluR2 and mGluR3. This document outlines the quantitative binding characteristics, detailed experimental methodologies for affinity determination, and the associated downstream signaling pathways.

Binding Affinity of this compound for mGluR2 and mGluR3

This compound is a highly potent and selective agonist for group II mGluRs, which comprises mGluR2 and mGluR3. Its affinity for these receptors is in the low nanomolar range, demonstrating a high degree of potency. The compound exhibits a slight preference for the human mGluR2 subtype over the human mGluR3 subtype. The binding affinity is typically expressed in terms of the half-maximal effective concentration (EC₅₀), which represents the concentration of the agonist that produces 50% of the maximal response.

| Receptor Subtype | Ligand | Parameter | Value (nM) |

| Human mGluR2 | This compound | EC₅₀ | 2.69 |

| Human mGluR3 | This compound | EC₅₀ | 4.48 |

Table 1: Binding Affinity of this compound for human mGluR2 and mGluR3.

Experimental Protocol: Radioligand Competition Binding Assay

The determination of the binding affinity of this compound for mGluR2 and mGluR3 is typically performed using a competitive radioligand binding assay. This method measures the ability of the unlabeled test compound (this compound) to displace a radiolabeled ligand from the receptor.

Materials and Reagents

-

Cell Lines: Human embryonic kidney (HEK293) or Chinese hamster ovary (CHO) cells stably expressing human mGluR2 or mGluR3.

-

Radioligand: [³H]-LY341495, a potent and selective group II mGluR antagonist.

-

Unlabeled Ligand: this compound.

-

Membrane Preparation Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 1 mM EDTA.

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl (pH 7.4).

-

Scintillation Cocktail.

-

Glass Fiber Filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine (PEI).

-

96-well plates.

-

Scintillation counter.

Membrane Preparation

-

Culture HEK293 or CHO cells expressing either human mGluR2 or mGluR3 to confluence.

-

Harvest the cells by scraping and centrifuge at 1,000 x g for 5 minutes at 4°C.

-

Resuspend the cell pellet in ice-cold membrane preparation buffer.

-

Homogenize the cell suspension using a Dounce homogenizer or a polytron.

-

Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C to pellet the cell membranes.

-

Wash the membrane pellet by resuspending in fresh membrane preparation buffer and repeating the centrifugation step.

-

Resuspend the final membrane pellet in assay buffer and determine the protein concentration using a standard protein assay (e.g., Bradford or BCA assay).

-

Store the membrane preparations at -80°C until use.

Competition Binding Assay Procedure

-

Thaw the membrane preparations on ice.

-

In a 96-well plate, add the following components in triplicate for each concentration of this compound:

-

50 µL of assay buffer (for total binding) or a saturating concentration of a non-radiolabeled ligand (e.g., 10 µM glutamate) for non-specific binding.

-

50 µL of varying concentrations of this compound (typically from 10⁻¹¹ to 10⁻⁵ M).

-

50 µL of [³H]-LY341495 at a fixed concentration (typically at its Kd value, e.g., 1-2 nM).

-

100 µL of the membrane preparation (containing 10-20 µg of protein).

-

-

Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

-

Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate.

-

Quantify the radioactivity on the filters using a scintillation counter.

Data Analysis

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a percentage of the control (total specific binding in the absence of this compound) against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the inhibition constant (Ki) from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor. The EC₅₀ values for agonists like this compound are typically determined in functional assays that measure the downstream signaling response.

Signaling Pathways of mGluR2 and mGluR3

mGluR2 and mGluR3 are coupled to inhibitory G-proteins (Gαi/o).[1] Upon activation by an agonist such as this compound, these receptors initiate a signaling cascade that primarily leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[1] This reduction in cAMP subsequently leads to decreased activity of protein kinase A (PKA).

In addition to the canonical Gαi/o pathway, activation of mGluR2 and mGluR3 can also lead to the modulation of other signaling pathways, including the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway. The activation of the MAPK/ERK pathway is thought to be mediated by the βγ subunits of the G-protein.

The activation of these signaling pathways by this compound underlies its diverse pharmacological effects, including its potential as a therapeutic agent for various neurological and psychiatric disorders. The high affinity and selectivity of this compound for mGluR2 and mGluR3 make it an invaluable tool for elucidating the physiological and pathophysiological roles of these receptors.

References

A Technical Guide to the Discovery and Chemical Synthesis of LY379268

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, chemical synthesis, and pharmacological characterization of LY379268, a potent and selective agonist for the group II metabotropic glutamate receptors (mGluR2/3). This document details the seminal discovery, outlines the complete synthetic pathway, and presents key quantitative data and detailed experimental protocols for its characterization.

Discovery and Pharmacological Profile

This compound, with the IUPAC name (-)-2-Oxa-4-aminobicyclo[3.1.0]hexane-4,6-dicarboxylic acid, was first reported by Monn et al. in 1999 as part of a research program to identify systemically active agonists for group II mGluRs.[1][2] Derived from the earlier mGluR agonist eglumegad, this compound demonstrated high potency and selectivity for mGluR2 and mGluR3 subtypes.[1] This discovery has paved the way for extensive research into its neuroprotective, anti-addictive, and potential antipsychotic properties.[1][3]

Quantitative Pharmacological Data

The following tables summarize the key in vitro and in vivo pharmacological data for this compound.

| Receptor Subtype | EC50 (nM) | Source |

| Human mGluR2 | 2.69 | [4] |

| Human mGluR3 | 4.48 | [4] |

| mGluR6 | 401 | [1] |

| mGluR8 | 1690 | [1] |

Table 1: In Vitro Potency of this compound at various mGluR Subtypes.

| Animal Model | Effect | Effective Dose (ED50) | Source |

| Mouse (Limbic Seizure) | Blockade of (1S,3R)-ACPD-induced seizures | 19 mg/kg (i.p.) | [1] |

Table 2: In Vivo Efficacy of this compound.

Chemical Synthesis Pathway

The chemical synthesis of this compound is a multi-step process starting from a bicyclo[3.1.0]hexane precursor. The following diagram outlines the key transformations involved in the synthesis.

Figure 1: Chemical synthesis pathway of this compound. This diagram illustrates the key chemical transformations from the starting material to the final product.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of this compound.

Radioligand Binding Assay for mGluR2/3

This protocol is used to determine the binding affinity of this compound to mGluR2 and mGluR3.

-

Membrane Preparation: Membranes from cells expressing human mGluR2 or mGluR3 are prepared by homogenization in a buffered solution and subsequent centrifugation to isolate the membrane fraction.[4][5]

-

Binding Incubation: The membranes are incubated with a radiolabeled antagonist, such as [³H]LY341495, and varying concentrations of this compound in a binding buffer.[4]

-

Filtration and Washing: The incubation mixture is rapidly filtered through glass fiber filters to separate bound from free radioligand. The filters are then washed with ice-cold buffer to remove non-specific binding.[4]

-

Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The data is analyzed using non-linear regression to determine the IC₅₀ value, which is then converted to a Ki value using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This assay measures the functional activity of this compound by quantifying its ability to inhibit forskolin-stimulated cAMP production.

-

Cell Culture: Cells stably expressing mGluR2 or mGluR3 are cultured to near confluence.

-

Pre-incubation: The cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.[6][7]

-

Stimulation: The cells are then stimulated with forskolin in the presence of varying concentrations of this compound.[7][8]

-

Cell Lysis and cAMP Measurement: After incubation, the cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay, such as an AlphaScreen or HTRF assay.[6][7]

-

Data Analysis: The concentration-response curve is plotted to determine the EC₅₀ value of this compound for the inhibition of cAMP production.

Western Blot for ERK1/2 Phosphorylation

This protocol is used to assess the effect of this compound on downstream signaling pathways, specifically the phosphorylation of ERK1/2.

-

Cell Treatment: Neuronal cells are treated with this compound for a specified time.

-

Cell Lysis: The cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: The total protein concentration in the lysates is determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2.[9][10]

-

Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the signal is detected using an enhanced chemiluminescence (ECL) substrate.[9]

-

Data Analysis: The band intensities for p-ERK1/2 are normalized to the total ERK1/2 band intensities to determine the relative change in phosphorylation.

Signaling Pathway

This compound exerts its effects by activating group II mGluRs, which are Gαi/o-coupled receptors. This activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, activation of mGluR2/3 by this compound can modulate other signaling pathways, including the extracellular signal-regulated kinase (ERK) 1/2 pathway.

Figure 2: Signaling pathway of this compound. This diagram shows the activation of mGluR2/3 by this compound and its downstream effects on adenylyl cyclase, cAMP, and ERK1/2 phosphorylation, leading to various neuronal effects.

References

- 1. Synthesis, pharmacological characterization, and molecular modeling of heterobicyclic amino acids related to (+)-2-aminobicyclo[3.1.0] hexane-2,6-dicarboxylic acid (LY354740): identification of two new potent, selective, and systemically active agonists for group II metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Differential expression of metabotropic glutamate and GABA receptors at neocortical glutamatergic and GABAergic axon terminals [frontiersin.org]

- 3. In vitro and in vivo evidence for a lack of interaction with dopamine D2 receptors by the metabotropic glutamate 2/3 receptor agonists 1S,2S,5R,6S-2-aminobicyclo[3.1.0]hexane-2,6-bicaroxylate monohydrate (LY354740) and (-)-2-oxa-4-aminobicyclo[3.1.0] Hexane-4,6-dicarboxylic acid (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. giffordbioscience.com [giffordbioscience.com]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. resources.revvity.com [resources.revvity.com]

- 7. resources.revvity.com [resources.revvity.com]

- 8. A real-time method for measuring cAMP production modulated by Gαi/o-coupled metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Activation of the ERK1/2 Mitogen-Activated Protein Kinase Cascade by Dentin Matrix Protein 1 Promotes Osteoblast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Journey of LY379268 in Rodents: A Deep Dive into its Pharmacokinetics and Bioavailability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics and bioavailability of LY379268, a potent and selective group II metabotropic glutamate receptor (mGluR2/3) agonist, in rodent models. Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is critical for the design and interpretation of preclinical studies and for predicting its therapeutic window and potential clinical utility.

Executive Summary

This compound exhibits rapid absorption and significant brain penetration following systemic administration in rodents. While specific quantitative data on plasma pharmacokinetics remain limited in publicly available literature, brain concentration studies in gerbils, considered representative for rats, indicate a rapid attainment of peak concentrations. The compound's oral bioavailability is known to be poor, a factor that has prompted the exploration of prodrug strategies to enhance its systemic exposure. This guide synthesizes the available data, outlines common experimental methodologies, and provides visualizations to facilitate a deeper understanding of this compound's pharmacokinetic profile.

Pharmacokinetic Parameters

One study in gerbils, with a pharmacokinetic profile considered representative of rats, revealed that following a 10 mg/kg intraperitoneal (i.p.) injection, peak brain concentrations of this compound are achieved within 30 minutes.[1] This study also noted that receptor-active concentrations in the brain are maintained for over 24 hours.[1][2] In contrast, another study in gerbils reported that approximately 90% of the compound is cleared from the brain within 8 hours after a 10 mg/kg i.p. dose. Further research is needed to reconcile these observations and to establish a definitive pharmacokinetic profile in different rodent species and under various dosing regimens.

The oral bioavailability of this compound has been characterized as poor, which has led to the development of prodrugs to improve its absorption after oral administration.

Table 1: Summary of Available Pharmacokinetic Data for this compound in Rodents

| Species | Dose | Route of Administration | Matrix | Tmax | Key Findings |

| Gerbil (profile considered representative for rats) | 10 mg/kg | Intraperitoneal (i.p.) | Brain | ~30 minutes | Peak brain concentration reached rapidly.[1] |

| Gerbil | 10 mg/kg | Intraperitoneal (i.p.) | Brain | - | Receptor-active concentrations maintained for over 24 hours.[1][2] |

| Gerbil | 10 mg/kg | Intraperitoneal (i.p.) | Brain | - | ~90% cleared from the brain within 8 hours. |

Experimental Protocols

Detailed experimental protocols for pharmacokinetic studies of this compound are not extensively published. However, based on standard practices for CNS drug candidates, a typical study design would involve the following steps.

Animal Models

-

Species: Male Sprague-Dawley or Wistar rats, and C57BL/6 or CD-1 mice are commonly used.

-

Housing: Animals are typically housed in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum, except when fasting is required for specific oral administration studies.

Drug Administration and Dosing

-

Formulation: this compound is typically dissolved in a suitable vehicle such as saline or a buffered solution for injection.

-

Routes of Administration:

-

Intravenous (i.v.) Bolus: To determine fundamental pharmacokinetic parameters like clearance and volume of distribution.

-

Intraperitoneal (i.p.) Injection: A common route for preclinical efficacy studies.

-

Subcutaneous (s.c.) Injection: Another parenteral route for assessing systemic exposure.

-

Oral Gavage (p.o.): To assess oral bioavailability.

-

Sample Collection

-

Blood Sampling: Serial blood samples are collected at predetermined time points post-dose. Common techniques include tail vein, saphenous vein, or jugular vein cannulation for repeated sampling from the same animal.

-

Brain Tissue Collection: Animals are euthanized at various time points, and brains are rapidly excised, rinsed, and homogenized for analysis.

-

Sample Processing: Blood is processed to obtain plasma, and both plasma and brain homogenates are stored at -80°C until analysis.

Bioanalytical Method

-

Technique: High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the standard method for quantifying this compound in biological matrices due to its high sensitivity and selectivity.

-

Sample Preparation: A protein precipitation or liquid-liquid extraction step is typically employed to remove interfering substances from the plasma and brain homogenate samples before LC-MS/MS analysis.

-

Quantification: A stable isotope-labeled internal standard is used to ensure accurate and precise quantification.

Visualizations

Experimental Workflow for a Rodent Pharmacokinetic Study

Caption: Workflow of a typical rodent pharmacokinetic study.

Conceptual Signaling Pathway of this compound

Caption: Simplified presynaptic signaling of this compound.

Conclusion

The available data indicate that this compound is a systemically active mGluR2/3 agonist with rapid brain penetration in rodents. However, a significant gap exists in the public domain regarding detailed, quantitative pharmacokinetic parameters in rats and mice, particularly for different routes of administration. The compound's poor oral bioavailability is a key consideration for its development and has spurred the investigation of prodrugs. Future research should focus on generating comprehensive pharmacokinetic profiles, including plasma and brain concentration-time curves, to better correlate drug exposure with pharmacodynamic effects and to facilitate the translation of preclinical findings to clinical applications. This guide serves as a foundational resource for researchers, highlighting the current state of knowledge and identifying areas where further investigation is warranted.

References

- 1. Systemic pre-treatment with a group II mGlu agonist, this compound, reduces hyperalgesia in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Neuroprotective effects of this compound, a selective mGlu2/3 receptor agonist: investigations into possible mechanism of action in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Vitro Characterization of LY379268 Effects on Cultured Neurons

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the in vitro effects of LY379268, a potent and selective group II metabotropic glutamate receptor (mGluR2/3) agonist. It details the compound's pharmacological properties, its impact on neuronal signaling and synaptic plasticity, and the underlying molecular pathways. This guide is intended to serve as a resource for designing and interpreting experiments involving this compound in neuronal cultures.

Introduction to this compound

This compound is a systemically active compound that selectively activates group II metabotropic glutamate receptors, which include mGluR2 and mGluR3.[1][2] These receptors are G-protein coupled receptors (GPCRs) that play a crucial role in modulating glutamate neurotransmission.[2] Primarily located on presynaptic terminals, mGluR2/3 activation typically leads to a reduction in glutamate release, thereby regulating synaptic excitability.[3] Due to this mechanism, mGluR2/3 agonists like this compound have been investigated for their therapeutic potential in a range of neurological and psychiatric disorders, including schizophrenia, anxiety, and neurodegenerative diseases characterized by excessive glutamate activity.[2][4][5] In vitro studies using cultured neurons are fundamental to elucidating the precise cellular and molecular mechanisms of action of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound as reported in in vitro studies.

Table 1: Pharmacological Properties of this compound

| Parameter | Receptor | Value | Species/System | Reference |

|---|---|---|---|---|

| EC50 | human mGluR2 | 2.69 nM | Recombinant | [1] |

| human mGluR3 | 4.48 nM | Recombinant | [1] | |

| mGluR2 | 0.397 µM | Not Specified | [6] | |

| G-protein activation | 0.019 µM (19 nM) | Rat Cortical Membranes | [7] |

| IC50 | mGluR3 | 2.94 µM | Not Specified |[6] |

Note: The variability in reported EC50 and IC50 values may reflect different experimental systems and conditions (e.g., recombinant vs. native receptors, different assay types).

Table 2: Summary of this compound Effects on Cultured Prefrontal Cortex Neurons

| Parameter Measured | Effective Concentration | Observed Effect | Reference |

|---|---|---|---|

| GluA1 Surface Puncta Density | 1.0 - 100 µM | Significant Increase | [6] |

| GluA2 Surface Puncta Density | 0.1 - 100 µM | Significant Increase | [6] |

| GluA1 & GluA2 Total Protein | 1 µM | Significant Increase | [4][6] |

| mEPSC Amplitude | 1 µM | Significant Increase | [4][6] |

| mEPSC Frequency | 1 µM | No Significant Change | [4][6] |

| ERK1/2 Phosphorylation | 1 µM | Significant Increase |[4][6] |

Key In Vitro Effects on Cultured Neurons

A primary effect of this compound in cultured prefrontal cortical neurons is the regulation of α-amino-3-hydroxy-5-methyl-4-isoxazole propionate (AMPA) receptor trafficking.[4][6]

-

Increased Expression: Treatment with this compound significantly increases both the surface and total protein expression of the AMPA receptor subunits GluA1 and GluA2.[4][6]

-

Postsynaptic Localization: These effects are observed at postsynaptic sites, as evidenced by the colocalization of the upregulated GluA1 and GluA2 subunits with the postsynaptic density marker PSD95.[4][6]

-

Transcriptional Regulation: The increase in AMPA receptor expression is dependent on transcription, as the effect is blocked by the transcriptional inhibitor actinomycin-D.[4][6]

Consistent with its effects on AMPA receptor expression, this compound modulates synaptic function. In whole-cell patch-clamp recordings from cultured prefrontal neurons, application of this compound (1 µM) leads to a significant increase in the amplitude of miniature excitatory postsynaptic currents (mEPSCs).[6] This suggests an enhancement of the postsynaptic response to glutamate. Notably, the frequency of mEPSCs is not significantly altered, indicating that this specific effect is likely mediated by postsynaptic changes rather than a change in presynaptic release probability.[4][6]

This compound demonstrates neuroprotective properties in vitro. It provides protection against N-methyl-D-aspartate (NMDA)-mediated excitotoxicity in cultured cortical neurons.[1][8] This neuroprotective action is a key rationale for its investigation in conditions involving neuronal cell death.[8][9]

Signaling Pathways

The effects of this compound are mediated through distinct intracellular signaling cascades following the activation of mGluR2/3.

As group II mGluRs are canonically coupled to Gαi/o proteins, their activation by this compound leads to the inhibition of adenylyl cyclase. This reduces the intracellular concentration of cyclic AMP (cAMP), a key second messenger involved in numerous cellular processes, including the modulation of ion channels and gene expression.[5][10]

The regulation of AMPA receptor subunits is mediated by the extracellular signal-regulated kinase (ERK1/2) and glycogen synthase kinase-3beta (GSK-3β) pathways.[4][6] this compound treatment significantly increases the phosphorylation (activation) of ERK1/2.[4][6] The trafficking of GluA1 appears to be regulated by the ERK1/2 pathway, while GluA2 trafficking involves both ERK1/2 and GSK-3β signaling.[4][6]

References

- 1. LY 379268 | Glutamate (Metabotropic) Group II Receptors | Tocris Bioscience [tocris.com]

- 2. The Preclinical Properties of a Novel Group II Metabotropic Glutamate Receptor Agonist this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Group 2 Metabotropic Glutamate Receptor Agonist this compound Rescues Neuronal, Neurochemical and Motor Abnormalities in R6/2 Huntington’s Disease Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Group II metabotropic glutamate receptor agonist this compound regulates AMPA receptor trafficking in prefrontal cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Group II Metabotropic Glutamate Receptor Agonist this compound Regulates AMPA Receptor Trafficking in Prefrontal Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Metabotropic glutamate 2,3 receptor stimulation desensitizes agonist activation of G-protein signaling and alters transcription regulators in mesocorticolimbic brain regions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Neuroprotective Activity of Metabotropic Glutamate Receptor Ligands - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

Preliminary Efficacy of LY379268 in Preclinical Epilepsy Models: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the preliminary studies investigating the efficacy of LY379268, a potent and selective group II metabotropic glutamate (mGlu2/3) receptor agonist, in various animal models of epilepsy. The activation of mGlu2/3 receptors is a promising therapeutic strategy for epilepsy, as it is known to reduce excessive glutamate release, a key factor in seizure generation and spread.[1] This document summarizes key quantitative findings, details experimental methodologies, and visualizes relevant biological pathways and workflows to offer a thorough understanding of the preclinical anticonvulsant profile of this compound.

Quantitative Data Summary

The anticonvulsant effects of this compound have been evaluated in several established and specialized animal models of epilepsy. The following tables summarize the key quantitative outcomes from these studies.

| Animal Model | Key Parameter | This compound Efficacy | Reference |

| 6 Hz Seizure Model (mice) | Protective Index (P.I.) | 14 | [2] |

| Maximal Electroshock (MES) Seizure Model (mice) | Protection from tonic extension | Ineffective | [2] |

| Pilocarpine-Induced Status Epilepticus (mice) | Latency to first clonic-tonic seizure | Significantly increased | [3][4] |

| Number of clonic-tonic seizures | Significantly decreased | [3] | |

| Maximum Racine score | Significantly lowered | [3] | |

| EEG Power (delta, theta, alpha, beta bandwidths) | Significantly decreased | [3] | |

| WAG/Rij Rats (absence seizures) | Spike-wave discharges | Worsened | [5] |

| Handling-Induced Convulsions (ethanol withdrawal in mice) | Handling-Induced Convulsion (HIC) score | No significant reduction | [6] |

Detailed Experimental Protocols

A clear understanding of the experimental methodologies is crucial for the interpretation and replication of preclinical findings. This section details the protocols for the key animal models used to evaluate this compound.

6 Hz Seizure Model

This model is designed to identify compounds effective against partial seizures.

-

Animals: Male CF-1 mice.

-

Drug Administration: this compound was administered intraperitoneally (i.p.) at various doses to determine the median effective dose (ED50).

-

Seizure Induction: A 6 Hz electrical stimulation was delivered via corneal electrodes.

-

Endpoint: The ability of this compound to protect against the induction of seizures was assessed. The median toxic dose (TD50), typically evaluated using a rotorod test for motor impairment, was also determined to calculate the Protective Index (P.I. = TD50/ED50).[2]

Maximal Electroshock (MES) Seizure Model

The MES model is used to screen for drugs that prevent the spread of generalized tonic-clonic seizures.

-

Animals: Male CF-1 mice.

-

Drug Administration: this compound was administered i.p.

-

Seizure Induction: A high-frequency electrical stimulus (typically 50-60 Hz) was delivered via corneal or auricular electrodes to induce a tonic hindlimb extension seizure.

-

Endpoint: The primary endpoint was the abolition of the tonic hindlimb extension phase of the seizure.[2]

Pilocarpine-Induced Status Epilepticus Model

This model mimics temporal lobe epilepsy, a common form of focal epilepsy in humans.

-

Animals: Male mice.

-

Procedure:

-

Implantation of EEG electrodes for continuous monitoring of brain activity.

-

Administration of pilocarpine to induce status epilepticus (SE).

-

This compound was administered either as a pretreatment (15 minutes before pilocarpine) or post-treatment (after the initiation of SE).

-

-

Endpoints:

WAG/Rij Rat Model of Absence Seizures

This is a genetic model for studying generalized absence epilepsy.

-

Animals: WAG/Rij rats, which spontaneously develop spike-wave discharges (SWDs) characteristic of absence seizures.

-

Drug Administration: Systemic administration of this compound.

-

Endpoint: The primary endpoint was the change in the number and duration of SWDs, as measured by EEG.[5]

Handling-Induced Convulsions (HIC) in Ethanol Withdrawal

This model assesses the efficacy of compounds in treating seizures associated with alcohol withdrawal.

-

Animals: Adult male C3H/He mice.

-

Procedure:

-

Mice were exposed to chronic ethanol vapor in inhalation chambers for 16 hours, followed by an 8-hour withdrawal period, repeated daily for four consecutive days.

-

During the final withdrawal cycle, mice were evaluated hourly for handling-induced convulsions (HICs).

-

This compound was administered at doses of 0.3, 1, and 3 mg/kg at 4 and 8 hours into the withdrawal period.

-

-

Endpoint: The severity of HICs was scored, and the overall HIC activity was analyzed.[6]

Visualizations: Signaling Pathways and Experimental Workflow

Signaling Pathway of mGluR2/3 Receptor Activation

The anticonvulsant effects of this compound are primarily mediated through the activation of presynaptic mGluR2/3 receptors. The following diagram illustrates the key signaling cascade initiated by the binding of this compound to these receptors.

Caption: mGluR2/3 receptor signaling cascade.

General Experimental Workflow for Preclinical Anticonvulsant Testing

The following diagram outlines a typical workflow for evaluating the anticonvulsant properties of a compound like this compound in animal models of epilepsy.

Caption: Preclinical anticonvulsant drug discovery workflow.

References

- 1. Phosphorylation and regulation of group II metabotropic glutamate receptors (mGlu2/3) in neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comparison of the effect of glutamate receptor modulators in the 6 Hz and maximal electroshock seizure models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Activation of Group 2 Metabotropic Glutamate Receptors Reduces Behavioral and Electrographic Correlates of Pilocarpine Induced Status Epilepticus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Activation of group 2 metabotropic glutamate receptors reduces behavioral and electrographic correlates of pilocarpine induced status epilepticus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Refinement of the pilocarpine-induced status epilepticus model in mice to improve mortality outcomes [frontiersin.org]

The Modulatory Role of LY379268 on Basal Glutamate Levels in the Prefrontal Cortex: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of LY379268, a potent and selective group II metabotropic glutamate (mGlu) receptor agonist, on basal glutamate levels within the prefrontal cortex (PFC). This compound holds significant therapeutic potential for neurological and psychiatric disorders characterized by glutamatergic dysregulation. This document synthesizes key findings on its mechanism of action, presents quantitative data from preclinical studies, details common experimental protocols for its evaluation, and provides visual representations of the underlying signaling pathways and experimental workflows.

Core Mechanism of Action: Presynaptic Inhibition of Glutamate Release

This compound primarily exerts its effects through the activation of presynaptic mGlu2 and mGlu3 receptors located on glutamatergic nerve terminals in the PFC. These receptors are coupled to inhibitory G-proteins (Gi/o). Upon agonist binding, a signaling cascade is initiated that ultimately suppresses the release of glutamate into the synaptic cleft. This mechanism is crucial for dampening excessive glutamatergic transmission, a pathological hallmark of various central nervous system disorders.[1][2][3]

The prevailing understanding of this presynaptic inhibitory pathway involves the following key steps:

-

Agonist Binding: this compound binds to and activates presynaptic mGlu2/3 receptors.

-

G-protein Activation: The associated Gi/o protein is activated, leading to the dissociation of its α and βγ subunits.

-

Inhibition of Adenylyl Cyclase: The Giα subunit directly inhibits the enzyme adenylyl cyclase, reducing the intracellular production of cyclic AMP (cAMP) from ATP.[1][2]

-

Reduced PKA Activity: The decrease in cAMP levels leads to reduced activation of Protein Kinase A (PKA).[1]

-

Modulation of Ion Channels and Vesicular Release: The reduction in PKA-mediated phosphorylation and direct actions of Gβγ subunits are thought to inhibit voltage-gated calcium channels and/or interfere with the machinery of vesicular release, thereby decreasing the probability of glutamate-containing vesicle fusion with the presynaptic membrane upon neuronal depolarization.[4]

This signaling pathway effectively functions as a negative feedback loop, allowing for the fine-tuning of glutamatergic neurotransmission.

Signaling Pathway Diagram

Caption: Presynaptic mGluR2/3 signaling cascade initiated by this compound.

Quantitative Effects on Basal Glutamate Levels

The effect of this compound on basal (as opposed to stimulus-evoked) extracellular glutamate levels in the PFC is a subject of some debate in the literature, with findings varying based on experimental conditions and methodologies.

Some studies report that mGluR2/3 agonists, including this compound, can attenuate basal glutamate release.[5] However, other research indicates that this compound does not significantly alter resting or basal glutamate levels in the PFC, while robustly inhibiting glutamate release evoked by stimuli such as high potassium or NMDA receptor antagonists like ketamine.[6]

A study utilizing a novel microdialysis technique that distinguishes between neuronal and non-neuronal glutamate pools found that a similar mGluR agonist reduced the release of newly synthesized, neuronally-derived glutamate without affecting the total, predominantly non-neuronal, basal extracellular glutamate concentration.[7][8] This suggests that this compound's primary modulatory role may be on the dynamic, activity-dependent pool of synaptic glutamate.

Conversely, a long-term study in a mouse model of Alzheimer's disease reported that chronic administration of this compound resulted in an unexpected increase in basal glutamate levels in the hippocampus, a brain region with similar glutamatergic regulation.[9] The authors hypothesized this could be a consequence of long-term receptor downregulation or other compensatory mechanisms.[9]

These divergent findings are summarized in the table below.

| Study Focus | Animal Model | This compound Administration | Key Finding on Basal Glutamate | Citation |

| General Review | Not specified | Not applicable | Stated to attenuate basal release | [5] |

| Ketamine-Evoked Release | Male Rats | Acute (systemic or local) | No significant effect on basal levels; blocked ketamine-evoked increase | [6] |

| Neuronal vs. Glial Pool | Rats | Acute (local, using ACPD) | No change in total basal glutamate; reduction in neuronally-derived pool | [7][8] |

| Long-Term Effects in AD Model | AβPP/PS1 Mice | Chronic (4 months) | Unexpectedly potentiated basal glutamate levels in the hippocampus | [9] |

Experimental Protocols

The in vivo measurement of extracellular glutamate in the PFC in response to this compound administration is most commonly achieved through intracerebral microdialysis in freely moving rodents. The following is a synthesized, representative protocol based on methodologies described in the literature.[6][10]

Animal Model and Surgical Preparation

-

Species: Adult male Sprague-Dawley or Wistar rats (250-350g).

-

Anesthesia: Animals are anesthetized with isoflurane or a ketamine/xylazine mixture.

-

Stereotaxic Surgery: The animal is placed in a stereotaxic frame. A guide cannula for the microdialysis probe is surgically implanted, targeting the medial prefrontal cortex (mPFC). Typical coordinates relative to bregma are: Anteroposterior (AP): +3.2 mm; Mediolateral (ML): ±0.6 mm; Dorsoventral (DV): -2.5 mm. The cannula is secured to the skull with dental cement and anchor screws.

-

Recovery: Animals are allowed to recover for a period of 24-48 hours post-surgery to ensure recovery from anesthesia and surgical trauma.

In Vivo Microdialysis

-

Probe Insertion: A microdialysis probe (e.g., 2-4 mm active membrane length, 20 kDa molecular weight cut-off) is inserted through the guide cannula into the mPFC.

-

Perfusion: The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1-2 µL/min) using a microsyringe pump. The composition of aCSF is typically (in mM): 147 NaCl, 4 KCl, 2.2 CaCl₂, pH 7.4.

-

Stabilization: A stabilization period of at least 1-2 hours is allowed for extracellular glutamate levels to reach a steady baseline.

-

Sample Collection: Dialysate samples are collected at regular intervals (e.g., every 20-30 minutes) into refrigerated vials.

-

Drug Administration: After establishing a stable baseline (typically 3-4 consecutive samples with <15% variation), this compound is administered either systemically (e.g., 1-10 mg/kg, intraperitoneally or subcutaneously) or locally through the microdialysis probe by including it in the aCSF perfusate (e.g., 1-10 µM).[6]

Glutamate Analysis

-

Method: The concentration of glutamate in the dialysate samples is quantified using High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection.

-

Derivatization: Glutamate is derivatized pre-column with o-phthaldialdehyde (OPA) to form a fluorescent product.

-

Quantification: The fluorescent signal is detected and quantified by comparing the peak area to that of known standards. Results are typically expressed as a percentage change from the pre-drug administration baseline.

Experimental Workflow Diagram

Caption: Workflow for in vivo microdialysis study of this compound.

Conclusion

This compound is a valuable pharmacological tool that modulates glutamatergic neurotransmission primarily through the activation of presynaptic mGlu2/3 receptors in the prefrontal cortex. This activation initiates a Gi/o-coupled signaling cascade that inhibits adenylyl cyclase, reduces cAMP and PKA activity, and ultimately suppresses glutamate release. While its effect on stimulus-evoked glutamate release is well-established, its impact on basal glutamate levels is more complex. Evidence suggests that this compound may preferentially modulate the activity-dependent neuronal pool of glutamate, with less effect on the total basal extracellular concentration, although long-term administration may lead to different outcomes. The standardized in vivo microdialysis protocol outlined here provides a robust framework for further elucidating the precise role of this compound and other mGluR2/3 agonists in regulating PFC glutamate homeostasis, which is critical for the continued development of this therapeutic class for psychiatric and neurological disorders.

References

- 1. Perspectives on the mGluR2/3 agonists as a therapeutic target for schizophrenia: still promising or a dead end? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are mGluR2 agonists and how do they work? [synapse.patsnap.com]

- 3. mdpi.com [mdpi.com]

- 4. Metabotropic Glutamate Receptor 2/3 as Targets for Treating Nicotine Addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Effects of ketamine and N-methyl-D-aspartate on glutamate and dopamine release in the rat prefrontal cortex: modulation by a group II selective metabotropic glutamate receptor agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Detection of Neuronal Glutamate in Brain Extracellular Space In Vivo Using Microdialysis and Metabolic Labeling with Glutamine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Detection of Neuronal Glutamate in Brain Extracellular Space In Vivo Using Microdialysis and Metabolic Labeling with Glutamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound Does Not Have Long-Term Procognitive Effects nor Attenuate Glutamatergic Signaling in AβPP/PS1 Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Glutamate, Glutamine and GABA Levels in Rat Brain Measured Using MRS, HPLC and NMR Methods in Study of Two Models of Autism [frontiersin.org]

Beyond the Primary Target: A Technical Guide to the Cellular and Molecular Interactions of LY379268

For Researchers, Scientists, and Drug Development Professionals

Abstract

LY379268 is widely recognized as a potent and highly selective agonist for the Group II metabotropic glutamate receptors, mGluR2 and mGluR3.[1] These receptors are critical negative modulators of glutamate release, and this compound has been extensively investigated as a potential therapeutic agent for a variety of CNS disorders, including schizophrenia, anxiety, and addiction.[2][3] However, a growing body of evidence suggests that the pharmacological profile of this compound extends beyond its primary targets. This technical guide provides an in-depth review of the known cellular and molecular targets of this compound outside of mGluR2/3, presenting quantitative data, detailed experimental methodologies, and visualized signaling pathways to offer a comprehensive resource for researchers in pharmacology and drug development. The exploration of these secondary targets is crucial for a complete understanding of this compound's mechanism of action, its therapeutic potential, and its possible side-effect profile.

Off-Target Binding and Functional Activity Profile

While this compound exhibits high selectivity for mGluR2/3 over other mGlu receptor subtypes, its interactions with other receptor families have been a subject of investigation and some debate. A comprehensive broad-spectrum binding screen against a panel of diverse molecular targets (e.g., Eurofins SafetyScreen) is not publicly available for this compound. The following tables summarize the quantitative data for non-mGluR2/3 targets identified in specific preclinical studies.

Table 1: Binding Affinity of this compound at Non-mGluR Targets

| Target | Radioligand | Preparation | Assay Type | Ki (nM) | Reference |

| Dopamine D2High | --INVALID-LINK--PHNO | Cloned human D2 receptors | Competition Binding | 2.5 | [4] |

| Dopamine D2High | [³H]domperidone | Cloned human D2 receptors | Competition Binding | 2.1 | [4] |

| Dopamine D2 | [³H]domperidone | Rat striata | Competition Binding | 22 | [4] |

| Dopamine D3 | --INVALID-LINK--PHNO | Cloned human D3 receptors | Competition Binding | 10 | [4] |

| Dopamine D3 | [³H]domperidone | Cloned human D3 receptors | Competition Binding | 130 | [4] |

| Dopamine D2 | [³H]-raclopride | Recombinant D2 receptors | Competition Binding | >10,000 | [5] |

| Dopamine D2 | [³H]-PHNO | Recombinant D2 receptors | Competition Binding | >10,000 | [5] |

| Dopamine D2 | [³H]-domperidone | Recombinant D2 receptors | Competition Binding | >10,000 | [5] |

| AMPA Receptor | [³H]AMPA | Rat forebrain | Competition Binding | >100,000 | [6] |

Note: The binding to dopamine D2 receptors is controversial. Seeman et al. (2008) reported high-affinity binding to the D2High state, while a subsequent study by Fell et al. (2010) did not replicate these findings, reporting no significant binding at concentrations up to 10 µM.[5][7]

Table 2: Functional Activity of this compound at Non-mGluR Targets

| Target/System | Assay Type | Effect | EC50 / IC50 | Reference |

| Dopamine D2Short/D2Long | [³⁵S]GTPγS Incorporation | Agonist | Not specified | [7] |

| 5-HT2A-mGluR2 Complex | Intracellular Ca²⁺ Release | Allosteric Modulator (Potentiation of Gq signaling) | Not specified | [5] |

Detailed Molecular Interactions and Signaling Pathways

Beyond direct receptor binding, this compound modulates several critical intracellular signaling cascades and receptor systems, primarily as a consequence of its action on mGluR2/3. These downstream effects represent significant secondary targets that contribute to its overall pharmacological profile.

Modulation of AMPA Receptor Trafficking

This compound has been shown to regulate the surface expression of α-amino-3-hydroxy-5-methyl-4-isoxazole propionic acid (AMPA) receptors, which mediate the majority of fast excitatory synaptic transmission. Specifically, treatment with this compound increases the surface and total expression of both GluA1 and GluA2 subunits in prefrontal cortical neurons.[2][7] This effect is mediated by the activation of the Extracellular signal-Regulated Kinase 1/2 (ERK1/2) and Glycogen Synthase Kinase-3β (GSK-3β) signaling pathways.[2][8]

Caption: this compound signaling pathway for AMPA receptor trafficking.

Upregulation of GDNF and RET Receptor Phosphorylation

Treatment with this compound leads to a significant increase in the production and release of Glial Cell Line-Derived Neurotrophic Factor (GDNF).[9][10] This, in turn, activates the RET (Rearranged during transfection) receptor tyrosine kinase. This neurotrophic effect is mediated by the phosphorylation of RET at tyrosine 1062, which subsequently triggers the activation of the ERK1/2 signaling pathway, promoting neuronal survival and protection.[9][11]

Caption: GDNF/RET signaling pathway activated by this compound.

Allosteric Modulation of the 5-HT2A-mGluR2 Heteromer

This compound influences the serotonergic system, not by direct binding to serotonin receptors, but through a unique interaction within a 5-HT2A-mGluR2 heteromeric complex.[12] Within this complex, this compound binding to the mGluR2 component allosterically modulates the 5-HT2A receptor, leading to a switch in its G-protein coupling preference from Gαq to Gαi.[5][13] This functional interaction is significant as it links the glutamatergic and serotonergic systems and may underlie some of the antipsychotic-like effects of this compound. For instance, this compound can block the behavioral effects of 5-HT2A hallucinogenic agonists.[5]

Caption: Allosteric modulation within the 5-HT2A-mGluR2 complex by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to identify and characterize the non-mGluR2/3 targets of this compound.

Radioligand Binding Assay for Dopamine D2 Receptors

This protocol is based on the methodology described in studies investigating the interaction of this compound with dopamine receptors.[6][14][15][16][17]

-

Objective: To determine the binding affinity (Ki) of this compound for the dopamine D2 receptor.

-

Materials:

-

Membrane preparations from cells expressing human dopamine D2 receptors (e.g., HEK293 or CHO cells) or from rat striatum.

-

Radioligand: --INVALID-LINK--PHNO or [³H]domperidone.

-

Non-specific binding control: Haloperidol (10 µM) or another suitable D2 antagonist.

-

Test compound: this compound, serially diluted.

-

Binding Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

96-well filter plates (e.g., Millipore Multiscreen).

-

Scintillation fluid and liquid scintillation counter.

-

-

Procedure:

-

In a 96-well plate, combine 50 µL of radioligand, 50 µL of test compound (or vehicle or non-specific control), and 100 µL of membrane preparation (containing 10-20 µg of protein).

-

Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.

-

Terminate the binding reaction by rapid filtration over the filter plates using a cell harvester.

-

Wash the filters three times with 200 µL of ice-cold binding buffer to remove unbound radioligand.

-

Allow the filters to dry completely.

-

Add scintillation fluid to each well and count the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding (counts in the presence of haloperidol) from total binding (counts in the presence of vehicle).

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Determine the IC₅₀ value using non-linear regression analysis (sigmoidal dose-response curve).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caption: Workflow for a competitive radioligand binding assay.

AMPA Receptor Surface Expression Assay

This protocol is adapted from the detailed methods provided by Wang et al. (2013).[2][7][8]

-

Objective: To quantify changes in the surface expression of GluA1 and GluA2 AMPA receptor subunits on cultured neurons following treatment with this compound.

-

Materials:

-

Primary prefrontal cortex (PFC) neuron cultures (17-18 days in vitro).

-

This compound (1 µM) and vehicle control.

-

Primary antibodies against the extracellular N-terminal of GluA1 or GluA2.

-

Bis(sulfosuccinimidyl)suberate (BS³), a membrane-impermeable cross-linker.

-

Lysis Buffer: 1% Triton X-100, 0.1% SDS, 0.5% deoxycholate in PBS with protease inhibitors.

-

Western blot reagents (SDS-PAGE gels, transfer membranes, secondary antibodies, ECL substrate).

-

-

Procedure:

-

Treat live PFC neurons with this compound (1 µM) or vehicle for 1 hour at 37°C.

-

Wash cells with ice-cold PBS to stop the treatment.

-

Incubate cells with BS³ (2 mg/mL in PBS) for 30 minutes at 4°C to cross-link surface proteins.

-

Quench the cross-linking reaction with 100 mM glycine in PBS for 10 minutes at 4°C.

-

Wash cells with PBS and lyse with Lysis Buffer.

-

Centrifuge the lysate to pellet cellular debris and collect the supernatant.

-

Determine protein concentration using a BCA assay.

-

Perform Western blot analysis on the lysates. Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies for GluA1 or GluA2. The cross-linked surface receptors will appear as high-molecular-weight bands, while the intracellular pool remains at the monomeric molecular weight.

-

Probe for a loading control (e.g., β-actin).

-

Apply HRP-conjugated secondary antibodies and visualize bands using an ECL detection system.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software (e.g., ImageJ).

-

Express the surface receptor level as the ratio of the high-molecular-weight band intensity to the total (high-molecular-weight + monomeric) band intensity.

-

Compare the surface-to-total ratio between vehicle- and this compound-treated groups.

-

Western Blot for RET and ERK1/2 Phosphorylation

This protocol is based on the methodology used by Di Liberto et al. (2011) to measure the activation of the GDNF signaling pathway.[9][11]

-

Objective: To detect changes in the phosphorylation status of RET and ERK1/2 in brain tissue following systemic administration of this compound.

-

Materials:

-

Mouse brain tissue (striatum) from animals treated with this compound (3 mg/kg, i.p.) or vehicle.

-

Lysis Buffer containing phosphatase and protease inhibitors.

-

Primary antibodies: anti-phospho-RET (Tyr1062), anti-total-RET, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2.

-

Western blot reagents as described in Protocol 3.2.

-

-

Procedure:

-

Dissect and homogenize striatal tissue in ice-cold Lysis Buffer.

-

Centrifuge homogenates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

-

Determine protein concentration using a BCA assay.

-

Load equal amounts of protein (e.g., 30 µg) per lane for SDS-PAGE.

-

Transfer proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature. (Note: BSA is preferred over milk for phospho-protein detection to reduce background).

-

Incubate the membrane with the primary phospho-specific antibody (e.g., anti-phospho-RET) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize bands using an ECL detection system.

-

Strip the membrane and re-probe with the corresponding total protein antibody (e.g., anti-total-RET) and a loading control (e.g., GAPDH or β-actin).

-

-

Data Analysis:

-

Quantify band intensities using densitometry.

-

For each sample, calculate the ratio of the phosphorylated protein signal to the total protein signal.

-

Normalize this ratio to the loading control.

-

Compare the normalized phosphorylation levels between vehicle- and this compound-treated groups.

-

Conclusion

While this compound remains a cornerstone tool for studying mGluR2/3 pharmacology, its biological effects are clearly more complex than simple agonism at these two receptors. The evidence points to significant functional consequences through the modulation of AMPA receptor dynamics, the engagement of neurotrophic factor pathways like GDNF/RET, and a nuanced allosteric interaction with the serotonergic system via 5-HT2A-mGluR2 heteromers. The potential for direct, albeit controversial, interaction with dopamine D2High receptors further complicates its profile. For drug development professionals, these secondary targets are of paramount importance, as they may contribute to both the therapeutic efficacy and the potential adverse effect profile of this compound and its analogs. Future research should aim to obtain a comprehensive, unbiased off-target screening profile and further quantify the functional potencies at these secondary sites to build a more complete and predictive model of this compound's in vivo activity.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Group II metabotropic glutamate receptor agonist this compound regulates AMPA receptor trafficking in prefrontal cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The metabotropic glutamate 2/3 receptor agonist this compound induces anxiety-like behavior at the highest dose tested in two rat models of anxiety - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Regulation of AMPA Receptor Trafficking and Synaptic Plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Allosteric signaling through an mGlu2 and 5-HT2A heteromeric receptor complex and its potential contribution to schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Agonist action at D2(long) dopamine receptors: ligand binding and functional assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Group II Metabotropic Glutamate Receptor Agonist this compound Regulates AMPA Receptor Trafficking in Prefrontal Cortical Neurons | PLOS One [journals.plos.org]

- 8. [PDF] Group II Metabotropic Glutamate Receptor Agonist this compound Regulates AMPA Receptor Trafficking in Prefrontal Cortical Neurons | Semantic Scholar [semanticscholar.org]

- 9. mGluR2/3 agonist this compound, by enhancing the production of GDNF, induces a time-related phosphorylation of RET receptor and intracellular signaling Erk1/2 in mouse striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. [PDF] mGluR2/3 agonist this compound, by enhancing the production of GDNF, induces a time-related phosphorylation of RET receptor and intracellular signaling Erk1/2 in mouse striatum | Semantic Scholar [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Allosteric signaling through an mGlu2 and 5-HT2A heteromeric receptor complex and its potential contribution to schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. STRUCTURE OF THE D2 DOPAMINE RECEPTOR BOUND TO THE ATYPICAL ANTIPSYCHOTIC DRUG RISPERIDONE - PMC [pmc.ncbi.nlm.nih.gov]

- 15. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 16. Radioligand binding and autoradiographic analysis of dopamine receptors in the human heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The predicted 3D structure of the human D2 dopamine receptor and the binding site and binding affinities for agonists and antagonists - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vivo Studies of LY379268 in Schizophrenia Models

For Researchers, Scientists, and Drug Development Professionals

Introduction:

LY379268 is a potent and selective agonist for the group II metabotropic glutamate receptors 2 and 3 (mGluR2/3). These receptors are implicated in the pathophysiology of schizophrenia, primarily due to their role in modulating glutamatergic and dopaminergic neurotransmission.[1][2] Preclinical studies in various animal models of schizophrenia have demonstrated the potential of this compound to ameliorate behavioral and neurochemical abnormalities relevant to the disorder, suggesting a novel therapeutic avenue beyond traditional dopamine D2 receptor antagonism.[3] These application notes provide detailed protocols for in vivo studies of this compound in rodent models of schizophrenia, focusing on key behavioral assays predictive of antipsychotic efficacy.

Mechanism of Action:

This compound exerts its effects by activating presynaptic, postsynaptic, and glial mGluR2/3.[1] These receptors are coupled to Gi/o proteins, and their activation leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.[1] Presynaptically, this signaling cascade provides negative feedback on glutamate release, which can be excessive in states of NMDA receptor hypofunction, a key hypothesis in schizophrenia pathophysiology.[1][4] The activation of mGluR2/3 has been shown to normalize locomotor activity, reduce stereotypic behaviors, and improve working memory in animal models.[1] Studies suggest that the antipsychotic-like effects are primarily mediated through mGluR2.[1]

Signaling Pathway of this compound (mGluR2/3 Agonist)

Caption: Signaling pathway of this compound via mGluR2/3 activation.

Quantitative Data Summary

The following tables summarize the effects of this compound in various preclinical models of schizophrenia.

Table 1: Effect of this compound on Hyperlocomotion in Rodent Models

| Animal Model | Psychotomimetic | Species | This compound Dose (mg/kg, i.p.) | Outcome | Reference |

| NMDA Receptor Hypofunction | Phencyclidine (PCP) | Rat | Not Specified | Marked reduction in PCP-evoked hyperlocomotion | [4] |

| NMDA Receptor Hypofunction | MK-801 | Rat | Not Specified | Reduction in MK-801-induced hyperlocomotion | [4] |

| NMDA Receptor Hypofunction | Ketamine | Rat | Not Specified | Significant reduction in ketamine-induced hyperactivity | [4] |

| Dopaminergic Hyperactivity | Amphetamine (AMPH) | Rat | Not Specified | Minimal effect on AMPH-evoked hyperlocomotion | [1][4] |

| Neurodevelopmental | Post-weaning Social Isolation | Rat | 1 | Reversed isolation-induced locomotor hyperactivity | [5] |

Table 2: Effect of this compound on Cognitive and Sensory Gating Deficits

| Animal Model | Behavioral Assay | Species | This compound Dose (mg/kg, i.p.) | Outcome | Reference |

| Neurodevelopmental (MAM) | Morris Water Maze | Rat | 0.3 | Prevents learning deficits | [6] |

| Neurodevelopmental | Novel Object Recognition | Rat | 1 | Reversed object recognition deficit | [5] |

| NMDA Receptor Hypofunction (MK-801) | Auditory Evoked Potentials | Mouse | 3 | Rescued MK-801-induced deficits | [7] |

| Two-Hit Model (NRG1 HET + PCP) | Receptor Autoradiography | Mouse | 3 | Restored NMDA and GABA-A receptor levels | [8] |

Experimental Protocols

General Experimental Workflow

Caption: General workflow for in vivo testing of this compound.

Protocol 1: Locomotor Activity in an NMDA Antagonist Model

This protocol assesses the ability of this compound to reverse hyperlocomotion induced by an NMDA receptor antagonist like MK-801 or PCP.

1. Animals and Housing:

-

Species: Male Sprague-Dawley rats (250-300g) or C57BL/6 mice (20-25g).

-

Housing: Group-housed (2-4 per cage) under a 12h light/dark cycle with ad libitum access to food and water.

-

Acclimation: Allow animals to acclimate to the facility for at least 7 days before testing.

2. Apparatus:

-

Open field arenas (e.g., 40x40x30 cm for rats) equipped with automated photobeam tracking systems or video tracking software.[9]

-

The testing room should be dimly lit and have a consistent background noise level.

3. Procedure:

-

Habituation: On the day of testing, transport animals to the testing room and allow them to acclimate for at least 30-60 minutes.[9]

-

Drug Preparation: Dissolve this compound in saline. Prepare fresh on the day of the experiment.[6] Doses typically range from 0.1 to 3 mg/kg.

-

Injection Schedule (example):

-

T = -30 min: Administer this compound (e.g., 1 or 3 mg/kg, i.p.) or vehicle (saline).

-

T = 0 min: Administer the NMDA antagonist (e.g., MK-801 at 0.2 mg/kg, i.p. or PCP at 5 mg/kg, i.p.).

-

T = 0-60 min: Immediately place the animal in the open field arena and record locomotor activity for 60 minutes.[9]

-

4. Data Analysis:

-

Primary Endpoint: Total distance traveled (cm) or the number of photobeam breaks over the 60-minute session.

-

Statistical Analysis: Use a two-way ANOVA (Treatment x Time) followed by post-hoc tests to compare the effects of this compound against the vehicle and antagonist-only groups.

Protocol 2: Prepulse Inhibition (PPI) of the Acoustic Startle Reflex

PPI is a measure of sensorimotor gating, which is deficient in schizophrenia patients.[10] This protocol tests if this compound can rescue PPI deficits.

1. Animals and Housing:

-

Same as Protocol 1.

2. Apparatus:

-

Startle response system (e.g., SR-LAB) consisting of a sound-attenuating chamber, a small animal holder on a piezoelectric platform to detect movement, a loudspeaker for auditory stimuli, and control software.[11]

3. Procedure:

-

Drug Administration: Administer this compound (e.g., 1 or 3 mg/kg, i.p.) or vehicle 30 minutes before placing the animal in the startle chamber. If using a pharmacological model, the antagonist (e.g., MK-801) is typically given 15-20 minutes after the test compound.

-

Test Session:

-

Acclimation: Place the animal in the holder inside the chamber and allow a 5-minute acclimation period with background white noise (e.g., 65-70 dB).[11][12]

-

Stimuli Presentation: The session consists of a pseudo-random presentation of different trial types:[11]

-

Pulse-alone trials: A strong startling stimulus (e.g., 120 dB, 40 ms duration).

-

Prepulse + Pulse trials: A weak, non-startling prepulse (e.g., 73, 76, or 82 dB; 20 ms duration) presented 100 ms before the 120 dB pulse.

-

No-stimulus trials: Background noise only, to measure baseline movement.

-

-

Inter-trial Interval: Varies randomly, typically between 10-30 seconds.[11][13]

-

4. Data Analysis:

-

Startle Magnitude: The maximum force detected by the platform in the 100 ms following the stimulus onset.

-

PPI Calculation: %PPI = [1 - (Startle amplitude on prepulse+pulse trial / Startle amplitude on pulse-alone trial)] x 100.

-

Statistical Analysis: Use a repeated-measures ANOVA to analyze the effects of treatment on %PPI across the different prepulse intensities.

This compound has demonstrated significant potential in preclinical models of schizophrenia by targeting the glutamatergic system. The protocols outlined above provide a framework for evaluating the in vivo efficacy of this compound and similar mGluR2/3 agonists. Careful consideration of the animal model, behavioral endpoints, and dosing regimen is crucial for obtaining robust and translatable data in the pursuit of novel therapeutics for schizophrenia.

References

- 1. mdpi.com [mdpi.com]

- 2. Differential expression of metabotropic glutamate receptor 2 and 3 in schizophrenia: a mechanism for antipsychotic drug action? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cmgm-new.stanford.edu [cmgm-new.stanford.edu]

- 4. Perspectives on the mGluR2/3 agonists as a therapeutic target for schizophrenia: still promising or a dead end? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The mGluR2/3 agonist this compound reverses post-weaning social isolation-induced recognition memory deficits in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Juvenile treatment with mGluR2/3 agonist prevents schizophrenia-like phenotypes in adult by acting through GSK3β - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effects of the mGlu2/3 receptor agonist this compound on two models of disturbed auditory evoked brain oscillations in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mGluR2/3 agonist this compound rescues NMDA and GABAA receptor level deficits induced in a two-hit mouse model of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. va.gov [va.gov]

- 10. Pre-pulse Inhibition [augusta.edu]

- 11. Acoustic Startle and Pre-pulse Inhibition (PPI) Protocol - IMPReSS [web.mousephenotype.org]

- 12. Video: Habituation and Prepulse Inhibition of Acoustic Startle in Rodents [jove.com]

- 13. Assessing Prepulse Inhibition of Startle in Mice - PMC [pmc.ncbi.nlm.nih.gov]

Optimal dosage and administration of LY379268 in rats for behavioral studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the optimal dosage and administration of LY379268 for various behavioral studies in rats. The protocols and data presented are synthesized from multiple preclinical research studies and are intended to facilitate experimental design and execution.

Compound Information

Compound: this compound Mechanism of Action: A potent and selective agonist for group II metabotropic glutamate receptors (mGluR2 and mGluR3).[1][2] These receptors are negatively coupled to adenylyl cyclase, and their activation generally leads to a reduction in glutamate release and synaptic transmission.[1][2] Primary Use in Research: Investigation of the role of the glutamatergic system in various neuropsychiatric and neurological conditions, including addiction, anxiety, schizophrenia, and pain.[3]

Data Presentation: Dosage and Administration Summary

The following tables summarize effective dosages and administration routes for this compound in various rat behavioral paradigms.

Table 1: Systemic Administration (Intraperitoneal - i.p.)

| Behavioral Model | Rat Strain | Dose Range (mg/kg) | Key Findings | Reference(s) |

| Sucrose and Ethanol Seeking | Wistar | 0.3 - 2.0 | Dose-dependently decreased sucrose and ethanol seeking. 1.0, 1.5, and 2.0 mg/kg doses significantly reduced body weight 24 hours post-injection. | [1] |

| Sucrose Taking, Seeking, and Motivation | Long-Evans | 1.5 - 6.0 | Reduced responding for sucrose in a dose-dependent manner across fixed ratio, extinction, and progressive ratio schedules. | [4] |

| Methamphetamine Self-Administration | Not Specified | 0.01 - 1.0 | 0.3 and 1.0 mg/kg doses significantly attenuated methamphetamine-reinforced responding. | [5] |

| Anxiety (Light/Dark & Open Field Tests) | Wistar | 0.3 - 3.0 | 3 mg/kg induced anxiety-like behavior. 0.3 and 1 mg/kg had no effect. | [3][6] |

| Cocaine and Food Seeking (Reinstatement) | Not Specified | 0.3 - 3.0 | Inhibited both cocaine- and food-seeking behavior. | [7][8] |

| Pain (Inflammatory Hyperalgesia) | Not Specified | Up to 3.0 | A 3 mg/kg dose prior to carrageenan injection significantly delayed the development of inflammatory hyperalgesia. | [9] |

Table 2: Systemic Administration (Subcutaneous - s.c.)

| Behavioral Model | Rat Strain | Dose Range (mg/kg) | Key Findings | Reference(s) |

| Cocaine and Sweetened Condensed Milk (SCM) Seeking (Reinstatement) | Not Specified | 0.3 - 3.0 | Dose-dependently attenuated cocaine seeking at 1.0 and 3.0 mg/kg. Only the 3.0 mg/kg dose reduced SCM seeking. | [10][11] |

| Ethanol Seeking (Conditioned Reinstatement) | Not Specified | 0.3 - 3.0 | Suppressed conditioned reinstatement of ethanol seeking. | [12] |

Table 3: Local Administration (Intra-Nucleus Accumbens Core)

| Behavioral Model | Rat Strain | Dose (nmol/side) | Key Findings | Reference(s) |

| Cocaine and Food Seeking (Reinstatement) | Not Specified | 0.05 - 5.0 | Inhibited both cocaine- and food-seeking behavior. | [7] |

Experimental Protocols

Drug Preparation

For Systemic Administration (i.p. or s.c.):

-

Prepare a stock solution of this compound. A common method involves dissolving the compound in 100 mM NaOH with alternating vortexing and sonication until a clear solution is achieved.[4]

-

Adjust the pH of the solution to approximately 6.5 using 4 N HCl.[4]

-

Bring the solution to the final desired concentration with sterile saline.[4]

-

The vehicle control should be prepared using a similar mixture of sterile saline, NaOH, and HCl to match the final vehicle composition of the drug solution.[4]

For Intracerebral Administration:

-